molecular formula C14H20O3 B8363366 Methyl (5-isopropyl-4-methoxy-2-methylphenyl)acetate

Methyl (5-isopropyl-4-methoxy-2-methylphenyl)acetate

Cat. No.: B8363366
M. Wt: 236.31 g/mol
InChI Key: SVZPVSAPHGRXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5-isopropyl-4-methoxy-2-methylphenyl)acetate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-(4-methoxy-2-methyl-5-propan-2-ylphenyl)acetate

InChI

InChI=1S/C14H20O3/c1-9(2)12-7-11(8-14(15)17-5)10(3)6-13(12)16-4/h6-7,9H,8H2,1-5H3

InChI Key

SVZPVSAPHGRXLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)OC)C(C)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid (CAS No. 81354-65-6, 5.5 g) was dissolved in methanol (50 mL), and thionyl chloride (3.5 mL) was added dropwise under ice-cooling. After dropwise addition of the reagent, the mixture was brought back to room temperature and stirred for two hours. The reaction solution was concentrated under reduced pressure. A saturated sodium bicarbonate solution and tert-butyl methyl ether were added and the organic layer was separated. The resulting organic layer was washed with brine and then dried over anhydrous sodium sulfate. The drying agent was separated by filtration, and then the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (5.0 g). The property values of the compound are as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.